4-methyl-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
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Overview
Description
N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHYLBENZAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHYLBENZAMIDE typically involves the formation of the triazolopyrimidine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions . The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazolopyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or triazolopyrimidine rings, leading to a diverse array of derivatives.
Scientific Research Applications
N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which could be useful in cancer treatment.
Pharmacology: The compound’s ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Material Science: Its unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHYLBENZAMIDE involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolopyridine: Shares the triazole ring but differs in the pyridine moiety, leading to distinct chemical and biological properties.
Uniqueness
N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHYLBENZAMIDE is unique due to its specific substitution pattern and the presence of both hydroxyl and phenyl groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15N5O2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-methyl-N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C19H15N5O2/c1-12-7-9-14(10-8-12)17(26)21-18-22-19-20-15(11-16(25)24(19)23-18)13-5-3-2-4-6-13/h2-11H,1H3,(H2,20,21,22,23,26) |
InChI Key |
HMYDBUSJIVTQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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